Cas no 2248315-95-7 (1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine)

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a bromo-substituted imidazo[1,5-a]pyridine core with a difluoromethyl functional group. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where the difluoromethyl group can enhance metabolic stability and bioavailability. The bromine substituent provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity profile makes it a valuable intermediate for constructing complex molecules. The compound's stability under standard handling conditions and compatibility with diverse reaction conditions further contribute to its utility in medicinal chemistry and material science.
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine structure
2248315-95-7 structure
商品名:1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
CAS番号:2248315-95-7
MF:C8H5BrF2N2
メガワット:247.039507627487
CID:6083080
PubChem ID:137938116

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine 化学的及び物理的性質

名前と識別子

    • 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
    • EN300-6511357
    • 2248315-95-7
    • インチ: 1S/C8H5BrF2N2/c9-6-5-3-1-2-4-13(5)8(12-6)7(10)11/h1-4,7H
    • InChIKey: MQWQGIVMBYOCIA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C2C=CC=CN2C(C(F)F)=N1

計算された属性

  • せいみつぶんしりょう: 245.96042g/mol
  • どういたいしつりょう: 245.96042g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6511357-0.25g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
0.25g
$1183.0 2023-05-29
Enamine
EN300-6511357-0.05g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
0.05g
$1080.0 2023-05-29
Enamine
EN300-6511357-5.0g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
5g
$3728.0 2023-05-29
Enamine
EN300-6511357-2.5g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
2.5g
$2520.0 2023-05-29
Enamine
EN300-6511357-10.0g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
10g
$5528.0 2023-05-29
Enamine
EN300-6511357-1.0g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
1g
$1286.0 2023-05-29
Enamine
EN300-6511357-0.1g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
0.1g
$1131.0 2023-05-29
Enamine
EN300-6511357-0.5g
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
2248315-95-7
0.5g
$1234.0 2023-05-29

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine 関連文献

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridineに関する追加情報

Introduction to 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine (CAS No. 2248315-95-7)

1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2248315-95-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and difluoromethyl substituents in its molecular framework enhances its utility as a key intermediate in the synthesis of various pharmacologically active agents.

The imidazopyridine scaffold is a privileged structure in drug discovery, exhibiting diverse biological functions ranging from antimicrobial to anticancer properties. The bromine atom at the 1-position and the difluoromethyl group at the 3-position of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine introduce reactive sites that are highly valuable for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing complex molecular architectures essential for developing novel therapeutic compounds.

In recent years, 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine has been extensively studied for its potential in designing small-molecule inhibitors targeting various disease pathways. One of the most compelling areas of research has been its application in oncology. The imidazopyridine core has shown promise in disrupting key signaling pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of this compound can modulate tyrosine kinase activity, which is crucial for cancer progression. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it an attractive feature in drug design.

Moreover, the brominated version of this compound has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling cascades, and their dysregulation is often associated with diseases such as cancer. By incorporating 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine into drug candidates, researchers aim to develop selective inhibitors that can block aberrant signaling without affecting normal cellular processes. Preliminary findings suggest that compounds derived from this scaffold exhibit potent inhibitory effects on several kinases, including those overexpressed in resistant tumor strains.

Another area where 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine has shown promise is in antiviral research. The unique structural features of imidazopyridines allow them to interact with viral enzymes and proteins, thereby inhibiting viral replication. Recent studies have highlighted the potential of this compound in developing treatments against RNA viruses, which pose significant challenges due to their rapid mutation rates and ability to evade host immune responses. The bromine substituent facilitates further derivatization, enabling the creation of analogs with improved antiviral efficacy and reduced toxicity.

The synthetic versatility of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine also makes it a valuable tool for medicinal chemists exploring new therapeutic modalities. The imidazopyridine core can be functionalized at multiple positions to introduce diverse pharmacophores. This flexibility allows for the rapid screening of large libraries of compounds to identify those with optimal pharmacokinetic profiles and minimal off-target effects. For example, modifications at the 2- and 4-positions can fine-tune binding interactions with biological targets, while protecting groups can be employed to prevent unwanted side reactions during synthesis.

In conclusion, 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine (CAS No. 2248315-95-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential applications across multiple therapeutic areas. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological functions and synthetic strategies involving this compound, 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine is poised to remain a cornerstone in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD